N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 5-ethyl-3-thiophenecarboxylic acid. The reaction is carried out in an inert organic solvent, such as dichloromethane, at a temperature range of 20°C to 60°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles such as alkyl halides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in pain and inflammation pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)phenylamine
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide stands out due to its combination of a thiophene ring and a trifluoromethyl group, which imparts unique electronic and steric properties. These features make it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NOS/c1-2-10-5-8(7-21-10)13(20)19-9-3-4-12(15)11(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASYZUAPMWCMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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